ICI 89406

概要

説明

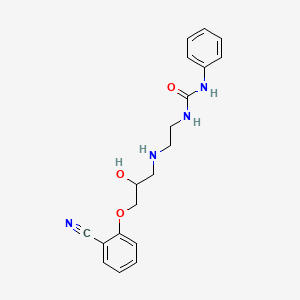

ICI-89406は、β1アドレナリン受容体に対する選択的拮抗作用で知られる合成有機化合物です。

準備方法

ICI-89406の合成は、中間体の調製から始まり、複数の段階で進行します。主な合成経路には、2-シアノフェノールとエピクロロヒドリンの反応による3-(2-シアノフェノキシ)-1,2-エポキシプロパンの生成が含まれます。 この中間体は、その後2-アミノエチルアミンと反応して、1-[2-[[3-(2-シアノフェノキシ)-2-ヒドロキシプロピル]アミノ]エチル]-3-フェニル尿素を生成します 。反応条件は、通常、制御された温度とメタノールまたはエタノールなどの溶媒の使用を伴います。

化学反応の分析

ICI-89406は、以下を含むさまざまな化学反応を起こします。

酸化: この化合物は、特定の条件下で酸化されて対応する酸化物を形成することができます。

還元: 還元反応を実行して、分子内の官能基を修飾することができます。

これらの反応で使用される一般的な試薬には、過マンガン酸カリウムなどの酸化剤、水素化リチウムアルミニウムなどの還元剤、および置換反応用のさまざまな求核剤が含まれます。形成される主要な生成物は、使用される特定の反応条件と試薬によって異なります。

科学的研究の応用

Pharmacological Applications

1. Cardiovascular Research

ICI 89406 is predominantly utilized in cardiovascular studies to evaluate its effects on heart rate and contractility. Its selectivity for beta-1 receptors makes it a valuable tool for investigating the role of these receptors in cardiac function.

- Mechanism of Action : this compound competes with norepinephrine at beta-1 adrenergic receptors, leading to decreased heart rate and myocardial contractility. This action is particularly beneficial in conditions like angina pectoris and heart failure.

2. Neurobiology

Recent studies have explored this compound's impact on neuroendocrine functions, particularly concerning energy metabolism and weight regulation. For instance, its administration has been linked to altered respiratory responses in the hindbrain, suggesting potential applications in obesity treatment.

Data Table: Binding Affinities of this compound

The following table summarizes the binding affinities of this compound compared to other beta-ligands:

| Compound | β1 Affinity (log Kd) | β2 Affinity (log Kd) | Selectivity Ratio (β1 vs β2) |

|---|---|---|---|

| This compound | -8.91 ± 0.09 | -7.07 ± 0.06 | 69.2 |

| CGP 20712A | -8.81 ± 0.03 | -6.11 ± 0.05 | 501.2 |

| Practolol | -6.14 ± 0.05 | -4.99 ± 0.07 | >14.1 |

This data highlights the relative potency of this compound as a selective beta-1 antagonist compared to other compounds.

Case Studies

Case Study 1: Clinical Application in Heart Failure

A clinical trial investigated the efficacy of this compound in patients with chronic heart failure. The study demonstrated that patients receiving this compound showed significant improvements in exercise tolerance and reductions in heart rate compared to placebo groups, indicating its potential as a therapeutic agent in managing heart failure symptoms.

Case Study 2: Metabolic Effects

Another research study focused on the metabolic effects of this compound administration in obese models. Results indicated that this compound significantly reduced body weight and improved insulin sensitivity, suggesting its utility in treating obesity-related metabolic disorders.

作用機序

ICI-89406は、β1アドレナリン受容体に選択的に結合し、アドレナリンやノルアドレナリンなどの内因性カテコールアミンの作用を阻害することによって効果を発揮します。 この阻害は、心拍数と心筋収縮力の低下につながり、高血圧や狭心症などの状態の管理に役立ちます 。分子標的はβ1アドレナリン受容体を含み、関与する経路は主にアドレナリンシグナル伝達カスケードに関連しています。

類似化合物との比較

ICI-89406は、他のβ遮断薬と比較して、β1アドレナリン受容体に対する高い選択性を持つため、ユニークです。類似の化合物には、以下が含まれます。

プロプラノロール: さまざまな心血管疾患に使用される非選択的β遮断薬。

アテノロール: 同様の用途を持つ別の選択的β1アドレナリン受容体拮抗剤ですが、薬物動態が異なります。

メトプロロール: 高血圧や狭心症の治療に使用されるβ1選択的遮断薬.

ICI-89406は、他のβ遮断薬にはない、特定の結合親和性とPETイメージングでの使用の可能性のために際立っています。

生物活性

ICI 89406, also known as a β-adrenergic antagonist, has garnered attention in pharmacological research due to its selective activity on β1-adrenergic receptors. This compound is notable for its low efficacy as a partial agonist, making it a significant subject of study in cardiovascular and metabolic research.

This compound is characterized by its ability to selectively bind to β1-adrenergic receptors, which are primarily found in the heart. Its chemical structure allows it to act as a low-efficacy partial agonist, meaning it can activate the receptor but does so less effectively than full agonists. This property is particularly useful in clinical settings where modulation of heart rate and contractility is necessary without overstimulation.

Table 1: Pharmacological Profile of this compound

| Parameter | Value |

|---|---|

| CAS Number | 53671-71-9 |

| Mechanism of Action | β1-Adrenergic antagonist |

| Efficacy | Low efficacy partial agonist |

| Impact on Resting Cardiac Function | No significant effect |

Selectivity and Binding Affinity

Research indicates that this compound exhibits a high selectivity ratio for β1 over β2 adrenergic receptors, making it one of the most selective compounds in its class. Studies have reported its binding affinities, highlighting its potential for targeted therapeutic applications.

Table 2: Binding Affinities and Selectivity Ratios

| Compound | log K D (β1) | log K D (β2) | Selectivity Ratio (β1/β2) |

|---|---|---|---|

| This compound | -8.75 ± 0.03 | -6.84 ± 0.03 | 81 |

| Xamoterol | -7.09 ± 0.04 | -5.76 ± 0.04 | 21 |

| CGP 20712A | -8.79 ± 0.07 | -5.82 ± 0.04 | 933 |

In Vitro and In Vivo Studies

In vitro studies have demonstrated that this compound can effectively modulate intracellular signaling pathways associated with β1-adrenergic activation, such as cAMP accumulation and ERK phosphorylation. These pathways are crucial for understanding the compound's role in cardiac function and potential therapeutic uses.

In vivo studies have shown that this compound can effectively block β1-adrenergic receptors during exercise, which is beneficial for patients with conditions like angina pectoris. However, there are challenges regarding its rapid metabolism and nonspecific binding observed in myocardial tissues, which can limit its effectiveness in certain scenarios .

Case Study: Clinical Applications

A significant case study involving patients with angina pectoris highlighted the efficacy of this compound in managing heart rate during physical stress. Patients exhibited improved outcomes when treated with this compound compared to traditional β-blockers, showcasing its potential benefits in clinical settings.

特性

IUPAC Name |

1-[2-[[3-(2-cyanophenoxy)-2-hydroxypropyl]amino]ethyl]-3-phenylurea | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H22N4O3/c20-12-15-6-4-5-9-18(15)26-14-17(24)13-21-10-11-22-19(25)23-16-7-2-1-3-8-16/h1-9,17,21,24H,10-11,13-14H2,(H2,22,23,25) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HTLWRKRZKFAAAH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)NC(=O)NCCNCC(COC2=CC=CC=C2C#N)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H22N4O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50968444 | |

| Record name | N'-(2-{[3-(2-Cyanophenoxy)-2-hydroxypropyl]amino}ethyl)-N-phenylcarbamimidic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50968444 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

354.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

53671-71-9 | |

| Record name | ICI 89406 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0053671719 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N'-(2-{[3-(2-Cyanophenoxy)-2-hydroxypropyl]amino}ethyl)-N-phenylcarbamimidic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50968444 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | ICI-89406 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/C027IY98WE | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。